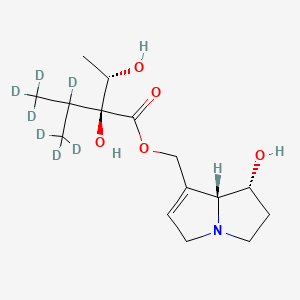

CL2E-SN38 (Tfa)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

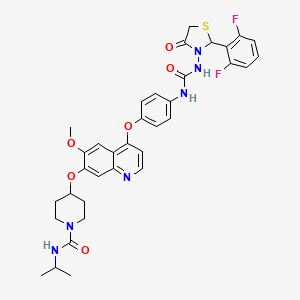

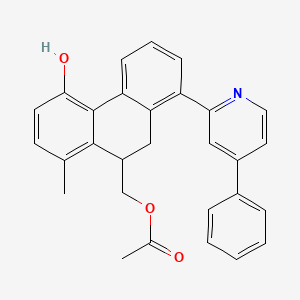

CL2E-SN38 (Tfa) is a structurally stable and highly releasable antibody-drug conjugate. It is a part of the antibody-drug conjugate class, which combines the specific targeting of a monoclonal antibody with the cytotoxicity of a small molecule payload. CL2E-SN38 (Tfa) is derived from camptothecins and is known for its topoisomerase I inhibitory activity. The active metabolite of Irinotecan, SN-38, is the key component of this compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CL2E-SN38 (Tfa) involves the conjugation of SN-38 with a monoclonal antibody through a cleavable linker. The linker used in this compound is cathepsin-B sensitive, which allows for the release of SN-38 within the target cells. The synthetic route includes the following steps:

- Activation of the monoclonal antibody with a maleimido group.

- Conjugation of the activated antibody with the SN-38 derivative through a Phe-Lys-PABOCO linker.

- Purification of the conjugate to obtain the final product .

Industrial Production Methods

Industrial production of CL2E-SN38 (Tfa) follows a similar synthetic route but on a larger scale. The process involves:

- Large-scale activation of the monoclonal antibody.

- Conjugation with the SN-38 derivative using automated systems.

- Purification using chromatography techniques to ensure high purity and yield .

化学反応の分析

Types of Reactions

CL2E-SN38 (Tfa) undergoes several types of chemical reactions, including:

Hydrolysis: The cleavable linker is hydrolyzed by cathepsin-B within the target cells, releasing SN-38.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: The linker can be substituted with other functional groups to modify the properties of the conjugate.

Common Reagents and Conditions

Hydrolysis: Cathepsin-B enzyme, pH 5.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: SN-38 is released as the major product.

Reduction: Reduced forms of the linker and antibody.

Substitution: Modified conjugates with different functional groups.

科学的研究の応用

CL2E-SN38 (Tfa) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying antibody-drug conjugates and their release mechanisms.

Biology: Employed in cell biology research to study the effects of topoisomerase I inhibition on cell proliferation and apoptosis.

Medicine: Investigated for its potential use in targeted cancer therapy, particularly for tumors expressing specific antigens.

Industry: Utilized in the development of new antibody-drug conjugates and other targeted therapies

作用機序

CL2E-SN38 (Tfa) exerts its effects through the inhibition of topoisomerase I, an enzyme involved in DNA replication. The mechanism involves:

Targeting: The monoclonal antibody component specifically binds to antigens on the surface of target cells.

Internalization: The antibody-drug conjugate is internalized by the target cells.

Release: The cleavable linker is hydrolyzed by cathepsin-B, releasing SN-38 within the cells.

Inhibition: SN-38 inhibits topoisomerase I, leading to DNA damage and cell death

類似化合物との比較

CL2E-SN38 (Tfa) is compared with other similar compounds such as CL2A-SN38 and sacituzumab govitecan. The key differences include:

Linker Stability: CL2E-SN38 (Tfa) has a more stable linker compared to CL2A-SN38, resulting in a longer half-life in serum.

Release Mechanism: The release of SN-38 from CL2E-SN38 (Tfa) requires both cathepsin-B cleavage and intramolecular cyclization, whereas CL2A-SN38 relies on pH-mediated release.

Efficacy: CL2E-SN38 (Tfa) has shown higher efficacy in certain tumor models compared to CL2A-SN38

List of Similar Compounds

- CL2A-SN38

- Sacituzumab govitecan

- Milatuzumab-SN38 .

特性

分子式 |

C88H119F3N14O26 |

|---|---|

分子量 |

1846.0 g/mol |

IUPAC名 |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-[2-[[4-[[(2S)-6-amino-2-[[(2S,5Z)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]octa-5,7-dienoyl]amino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C86H118N14O24.C2HF3O2/c1-6-9-10-11-14-71(91-75(102)58-121-57-74(101)88-29-33-113-35-37-115-39-41-117-43-45-119-47-48-120-46-44-118-42-40-116-38-36-114-34-32-98-53-63(94-95-98)51-89-79(105)61-20-16-59(17-21-61)52-100-76(103)26-27-77(100)104)81(107)93-72(15-12-13-28-87)80(106)90-62-22-18-60(19-23-62)55-123-84(110)96(4)30-31-97(5)85(111)124-64-24-25-70-66(49-64)65(7-2)67-54-99-73(78(67)92-70)50-69-68(82(99)108)56-122-83(109)86(69,112)8-3;3-2(4,5)1(6)7/h6,9-10,18-19,22-27,49-50,53,59,61,71-72,112H,1,7-8,11-17,20-21,28-48,51-52,54-58,87H2,2-5H3,(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,93,107);(H,6,7)/b10-9-;/t59?,61?,71-,72-,86-;/m0./s1 |

InChIキー |

VYXFICTXNHMPAF-ZRVFGHKPSA-N |

異性体SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC/C=C\C=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |

正規SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCCN)NC(=O)C(CCC=CC=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

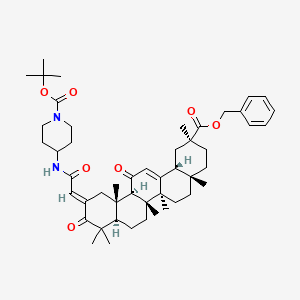

![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

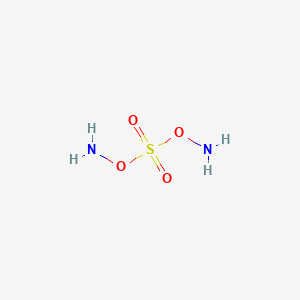

![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)